molecular formula C29H32Cl4N8 B8181790 4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride

4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride

Cat. No. B8181790
M. Wt: 634.4 g/mol
InChI Key: YZUYSRPCHBGSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride is a useful research compound. Its molecular formula is C29H32Cl4N8 and its molecular weight is 634.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Methane Chemistry and Transformations : It is used in studying methane chemistry and the mechanistic aspects of its transformations (Schwarz, 2011).

  • Chemical Synthesis and Catalysis : This compound has potential applications in chemical synthesis and catalysis (Malek, Maris, Simard, & Wuest, 2005).

  • Labeling in Polynucleotides : Tetrakis(acetoxymercuri)methane, a related compound, is useful for labeling sulfur sites in polynucleotides and may also be useful for preparing heavy metal derivatives of proteins for X-ray crystallographic study (Strothkamp, Lehmann, & Lippard, 1978).

  • Benzannulation Reactions : Tetrakis Fischer-Type Carbene Complexes can be used in chemical reactions involving benzannulation at all four carbene centers (Quast, Nieger, & Dötz, 2000).

  • Thermal Stability and Hydrodechlorination of Chlorocarbons : The study of this compound assists in understanding the thermal stability and hydrodechlorination of chlorocarbons (Wu & Won, 2000).

  • Methane Adsorption and Storage : Nanoporous carbon materials, which involve this compound, are used for methane adsorption and storage in vehicles as an alternative fuel (Choi et al., 2016).

  • Host Network Formation : Tetrakis(4-nitrophenyl)methane forms a host network that is partially robust and in part flexible, allowing for structural adaptations in various solvents (Thaimattam et al., 2001).

  • Optoelectronic Applications : Tetrahedral oligo(phenylenevinylene) materials are suitable for optoelectronic applications (Wang, Oldham Jr., Hudack, & Bazan, 2000).

  • Methane Emission Mapping : It can be used in mapping methane emissions from marine geological sources (Roberts et al., 2010).

  • Organic Synthesis and Catalysis : The G-1 dendrimer of aminoisophtalic acid, another related compound, has structural applications in organic synthesis and catalysis (Trillo et al., 2013).

  • Synthetic Intermediate : Tetra-kis(di-methoxyboryl)methane is a useful synthetic intermediate with idealized -4 point symmetry (Liu & Girolami, 2016).

  • Methane Oxidation Sensitization : The addition of NO2 or NO promotes methane oxidation in a jet-stirred reactor (Song et al., 2019).

  • Dye Stabilization : Bis(4-((E)-(2,2-dichloro-1-(4-substitutedphenyl)vinyl)diazenyl)phenyl)methane dyes are stabilized by noncovalent interactions and exhibit UV-vis absorption spectra in various contexts (Shikhaliyev et al., 2018).

  • Methane Activation : This compound helps in understanding methane activation on Pt and Pt4 clusters (Xiao & Wang, 2007).

  • Weak Hydrogen Bonding Studies : The study of weak hydrogen bonding between acetylenic groups and the formation of diamondoid nets in crystal structures (Galoppini & Gilardi, 1999).

  • Nonoxidative Aromatization of Methane : Fe/zeolite material exhibits high catalytic activity in nonoxidative conversion of methane to aromatic hydrocarbons (Tan, 2016).

  • Methane Activation by Platinum Cluster Ions : Platinum tetramer anions react more efficiently than cations in methane activation (Achatz et al., 2000).

  • Methane Activation Theory and Experimentation : Pt+-mediated activation of methane is reversible and proceeds along a doublet ground state potential energy surface (Heinemann, Wesendrup, & Schwarz, 1995).

  • Global Methane Emissions : Geologically-sourced methane from natural seepage contributes significantly to the atmospheric organic carbon cycle (Kvenvolden & Rogers, 2005).

properties

IUPAC Name

4-[tris(4-carbamimidoylphenyl)methyl]benzenecarboximidamide;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N8.4ClH/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37;;;;/h1-16H,(H3,30,31)(H3,32,33)(H3,34,35)(H3,36,37);4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUYSRPCHBGSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(C2=CC=C(C=C2)C(=N)N)(C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32Cl4N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride
Reactant of Route 2
Reactant of Route 2
4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride
Reactant of Route 3
4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride
Reactant of Route 4
4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride
Reactant of Route 5
4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride
Reactant of Route 6
4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.